C24:1 Ceramide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: C24:1 Ceramide can be synthesized through the condensation of sphingosine with nervonic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological methods involving the fermentation of genetically modified microorganisms. These microorganisms are engineered to overexpress enzymes involved in the ceramide biosynthesis pathway, such as ceramide synthase .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of ceramide-1-phosphate.
Reduction: Reduction of this compound can yield dihydroceramide.
Substitution: Substitution reactions can occur at the amide group, leading to the formation of various ceramide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramide.
Substitution: Various ceramide derivatives depending on the nucleophile used.
Scientific Research Applications
C24:1 Ceramide has a wide range of applications in scientific research:
Mechanism of Action
C24:1 Ceramide exerts its effects through various molecular targets and pathways:
Apoptosis: It promotes apoptosis by activating caspases and other pro-apoptotic proteins.
Cell Differentiation: It influences cell differentiation by modulating the activity of transcription factors.
Proliferation: It inhibits cell proliferation by interfering with the mitochondrial respiratory chain.
Comparison with Similar Compounds
C16 Ceramide: Known for its role in insulin resistance and liver disease.
C18 Ceramide: Implicated in metabolic dysfunction and cardiac function decline.
C24 Ceramide: Similar to C24:1 Ceramide but lacks the double bond in the acyl chain.
Uniqueness of C241 Ceramide: this compound is unique due to its very long acyl chain with a single double bond, which imparts distinct biophysical properties and biological activities. It is particularly abundant in certain tissues and has been associated with specific cellular functions and disease states .
Properties
CAS No. |
54165-50-0 |
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Molecular Formula |
C₄₂H₈₁NO₃ |
Molecular Weight |
648.1 |
Synonyms |
Nervonic Ceramide |
Origin of Product |
United States |
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